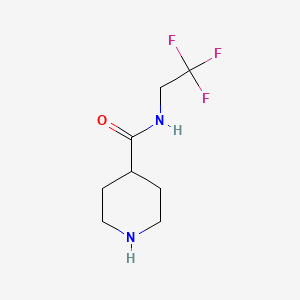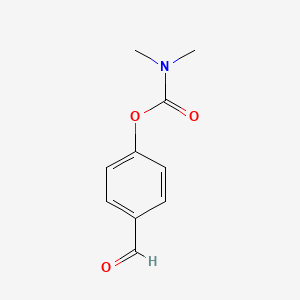
4-Formylphenyl dimethylcarbamate
Übersicht
Beschreibung
“4-Formylphenyl dimethylcarbamate” is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is also known by the name "Carbamic acid, N,N-dimethyl-, 4-formylphenyl ester" .
Synthesis Analysis
The synthesis of carbamates, such as “this compound”, can be achieved by employing zinc chloride as a catalyst from carbamoyl chlorides and aromatic/aliphatic alcohols . This protocol has been successfully utilized in the gram-scale synthesis of the FDA-approved rivastigmine drug and its derivative .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbamate group, which is identified by the -O-CO-NH- linkage . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Chemical Reactions Analysis
Carbamates, including “this compound”, have been synthesized through C–O and C–N oxidative coupling using the reaction of 1,3-dicarbonyl derivatives/2- substituted phenols with amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted density of 1.189±0.06 g/cm3 and a predicted boiling point of 309.7±34.0 °C .
Wissenschaftliche Forschungsanwendungen
Carbamates in Pesticide Science
Carbamates, including 4-formylphenyl dimethylcarbamate, have been explored for their applications in pesticide science. For instance, Baillie (1979) discussed carbamates derived from hydroxyindolines and dialkylaminophenols, emphasizing their potential as insecticides and acetylcholinesterase inhibitors (Baillie, 1979).
Gas-Phase Elimination Kinetics
The gas-phase elimination kinetics of various arylethyl and ω-phenylalkyl N,N-dimethylcarbamates, including those structurally related to this compound, have been studied, as reported by Chuchani et al. (2003). These studies are crucial for understanding the reactivity and stability of these compounds at different temperatures and pressures (Chuchani, Dominguez, Rotinov, & Herize, 2003).
Structural and Spectroscopic Analysis
Tanış et al. (2018) conducted an experimental and theoretical study on 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), which is structurally related to this compound. This study provided insights into the structural, electronic, and spectroscopic properties of such compounds (Tanış, Şaş, Kurban, & Kurt, 2018).
Pharmacological Action of Carbamic Esters
The pharmacological actions of carbamic esters, including those similar to this compound, were studied by Aeschlimann and Reinert (1931). They investigated the effects of various carbamic esters on physiological processes like intestinal peristalsis and miotic action (Aeschlimann & Reinert, 1931).
Synthesis and Biological Evaluation
Wang and Dong (1988) explored the synthesis of 3-(dialkylamino) alkoxy-4 (5)-t-butylphenyl N, N-dimethylcarbamates, which are structurally related to this compound, as potential anticholinesterase agents. Their findings contribute to understanding the biological activities and potential therapeutic applications of these compounds (Wang & Dong, 1988).
Wirkmechanismus
Zukünftige Richtungen
Carbamates, including “4-Formylphenyl dimethylcarbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry .
Eigenschaften
IUPAC Name |
(4-formylphenyl) N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOLJMAMMRLYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)

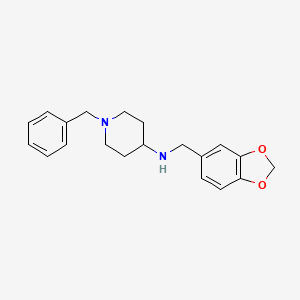
![3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3167540.png)


![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)

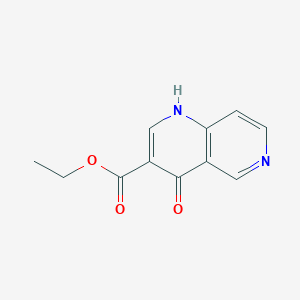
![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
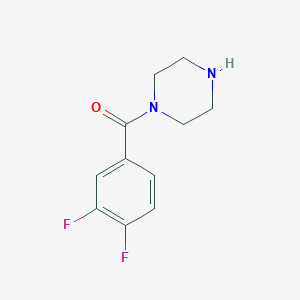
![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
